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molecular formula C7H5ClO3 B8671520 6-Chlorobenzo[d][1,3]dioxol-5-ol

6-Chlorobenzo[d][1,3]dioxol-5-ol

Cat. No. B8671520
M. Wt: 172.56 g/mol
InChI Key: MYCBHJOBNMQASS-UHFFFAOYSA-N
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Patent
US04692166

Procedure details

To a solution of 0.18 mol (25 g) of 4,5-methylenedioxyphenol in 125 ml of ethyl ether, 17 ml of sulphuryl chloride are added at a temperature below 35° C. As soon as the addition is complete, the ethyl ether is evaporated off at room temperature. The dry residue thereby obtained is taken up with 2N sodium hydroxide. The mixture is filtered to remove a resin. The filtrate is acidified with 2N hydrochloric acid; the expected product precipitates. After being washed with water and dried under vacuum in the presence of phosphorus pentoxide, it is recrystallized from a cyclohexane/benzene mixture. It melts at 95° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[C:3](=[CH:4][CH:5]=[C:6]([OH:10])[CH:7]=2)[O:2]1.[OH-].[Na+].S(Cl)([Cl:16])(=O)=O>C(OCC)C>[Cl:16][C:5]1[CH:4]=[C:3]2[O:2][CH2:1][O:9][C:8]2=[CH:7][C:6]=1[OH:10] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1OC2=CC=C(C=C2O1)O
Name
Quantity
17 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
As soon as the addition
CUSTOM
Type
CUSTOM
Details
the ethyl ether is evaporated off at room temperature
CUSTOM
Type
CUSTOM
Details
The dry residue thereby obtained
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
to remove a resin
CUSTOM
Type
CUSTOM
Details
the expected product precipitates
WASH
Type
WASH
Details
After being washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum in the presence of phosphorus pentoxide, it
CUSTOM
Type
CUSTOM
Details
is recrystallized from a cyclohexane/benzene mixture

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C2C(=C1)OCO2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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